molecular formula C9H2F10S B14062401 1,3-Bis(trifluoromethyl)-5-fluoro-2-(trifluoromethylthio)benzene

1,3-Bis(trifluoromethyl)-5-fluoro-2-(trifluoromethylthio)benzene

Katalognummer: B14062401
Molekulargewicht: 332.16 g/mol
InChI-Schlüssel: GBLNCXWFSAIHTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(trifluoromethyl)-5-fluoro-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F7S. This compound is characterized by the presence of multiple trifluoromethyl groups and a fluorine atom attached to a benzene ring, making it highly fluorinated and chemically unique. The presence of these functional groups imparts distinct physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(trifluoromethyl)-5-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl and fluorine groups onto a benzene ring. One common method is the fluorination of a precursor compound, such as 1,3-bis(trifluoromethyl)benzene, using a fluorinating agent like elemental fluorine or a fluorinating reagent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process may include steps such as purification and isolation of the final product to achieve the desired purity and quality for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(trifluoromethyl)-5-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of multiple fluorine atoms may influence the reactivity.

    Metalation: The compound can undergo metalation reactions, where a metal atom is introduced into the molecule, often facilitated by reagents like organolithium or Grignard reag

Eigenschaften

Molekularformel

C9H2F10S

Molekulargewicht

332.16 g/mol

IUPAC-Name

5-fluoro-1,3-bis(trifluoromethyl)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H2F10S/c10-3-1-4(7(11,12)13)6(20-9(17,18)19)5(2-3)8(14,15)16/h1-2H

InChI-Schlüssel

GBLNCXWFSAIHTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(F)(F)F)SC(F)(F)F)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.